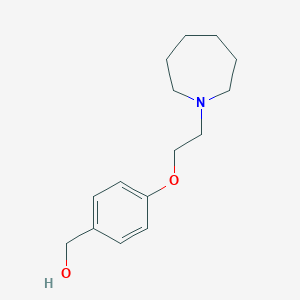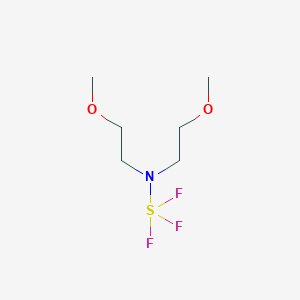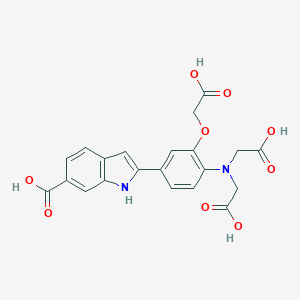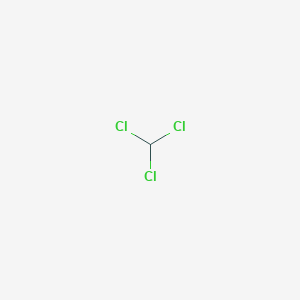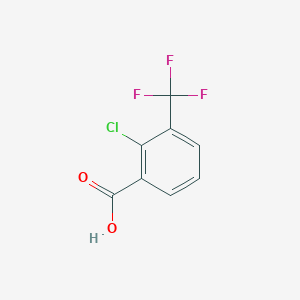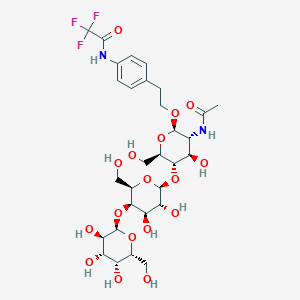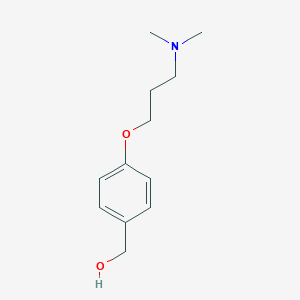
(4-Bromo-2,5-dimethoxyphenyl)boronic acid
Übersicht
Beschreibung
The compound "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various chemical reactions, particularly in Suzuki coupling, which is used to form carbon-carbon bonds. The presence of a bromo and two methoxy substituents on the phenyl ring suggests potential reactivity and utility in synthetic chemistry.
Synthesis Analysis
The synthesis of boronic acid derivatives can be achieved through various methods. For instance, the halodeboronation of aryl boronic acids has been demonstrated as a scalable synthesis method, as shown in the preparation of 2-bromo-3-fluorobenzonitrile from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation . Although not directly related to the target compound, this method could potentially be adapted for the synthesis of "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Ortho-substituted phenylboronic acids, such as the compound , have been studied for their solid-state structures using X-ray diffraction techniques. These studies reveal that such boronic acids typically form dimers in the solid state, with the interconnection of dimers to ribbons varying based on the substituents present on the phenyl ring . The molecular structure of "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" would likely exhibit similar dimerization due to hydrogen bonding between the boronic acid groups.
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions, particularly in cross-coupling reactions. For example, a series of 2-aryl- and 2-heteroaryl-substituted 3,5-dimethoxy-1,4-benzoquinones were synthesized using a palladium-catalyzed cross-coupling of a tetramethoxyphenylboronic acid with aromatic bromides or iodides . This indicates that "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" could potentially be used in similar Pd-catalyzed cross-coupling reactions to synthesize various aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of ortho substituents can affect the formation of H-bonded complexes and the dynamic covalent reactivity of boronic acids . Additionally, the introduction of halogen substituents, such as bromine, can impact the reactivity and stability of the boronic acid, as seen in the synthesis of dimeric boron compounds . The specific physical and chemical properties of "(4-Bromo-2,5-dimethoxyphenyl)boronic acid" would need to be determined experimentally, but it is likely that the bromo and methoxy groups would confer unique reactivity and solubility characteristics to the compound.
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis and Synthesis
- Synthesis of Glucuronic Acid-Conjugated Metabolites : A study by Kanamori et al. (2017) describes the synthesis of glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenylethylalcohol using (4-Bromo-2,5-dimethoxyphenyl)boronic acid. This synthesis contributes to analytical methods for studying metabolic pathways of certain substances in urine using liquid chromatography/mass spectrometry (Kanamori et al., 2017).
Supramolecular Chemistry
- Formation of Saccharide Complexes : In research by Kimura et al. (1998), a boronic-acid-appended amphiphile was synthesized, demonstrating how such compounds can form well-ordered aggregates in the presence of saccharides. This reveals the potential of (4-Bromo-2,5-dimethoxyphenyl)boronic acid derivatives in creating complex structures in aqueous media (Kimura et al., 1998).
Solid State Structures
- Solid State Structures of Arylboronic Acids : Filthaus et al. (2008) investigated the solid state structures of ortho-substituted arylboronic acids, including (4-Bromo-2,5-dimethoxyphenyl)boronic acid. This research is significant for understanding the dimerization and crystal formation of such compounds, impacting materials science and crystallography (Filthaus et al., 2008).
Crystal Structure Analysis
- Synthesis and Crystal Structure of Analogous Compounds : Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid from a derivative of (4-Bromo-2,5-dimethoxyphenyl)boronic acid. This research is important for understanding the properties of boronic acid derivatives and their potential applications in glucose sensing materials (Das et al., 2003).
Biomedical Applications
- Chiral BODIPY-based Fluorescent Probe Synthesis : A study by Alnoman et al. (2019) focused on synthesizing a chiral BODIPY-based fluorescent compound for biomedical applications, including antibacterial and antioxidant activities. The use of boronic acid derivatives in this research highlights their potential in developing biomedical probes (Alnoman et al., 2019).
Polymer Chemistry
- Macromonomers for Polycondensation : Research by Niessner and Heitz (1990) describes the synthesis of macromonomers based on poly(oxy-1,4-phenylene) using (4-Bromo-2,5-dimethoxyphenyl)boronic acid. This study is significant for the development of novel polycondensation materials (Niessner & Heitz, 1990).
Biomedical Sensor Development
- Selective Fluorescent Chemosensors : Huang et al. (2012) reviewed the progress of boronic acid sensors for various biological substances, highlighting the role of compounds like (4-Bromo-2,5-dimethoxyphenyl)boronic acid in developing new fluorescent probes (Huang et al., 2012).
Wirkmechanismus
Target of Action
The primary target of (4-Bromo-2,5-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-Bromo-2,5-dimethoxyphenyl)boronic acid, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (4-Bromo-2,5-dimethoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The primary molecular effect of (4-Bromo-2,5-dimethoxyphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, contributing to various areas of research and development in organic chemistry .
Action Environment
The action, efficacy, and stability of (4-Bromo-2,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction conditions, which are exceptionally mild and functional group tolerant, also play a crucial role in the compound’s action .
Eigenschaften
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKPPVNGHKIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629652 | |
| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,5-dimethoxyphenyl)boronic acid | |
CAS RN |
950846-26-1 | |
| Record name | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



